3-Acetyldeoxynivalenol

Overview

Description

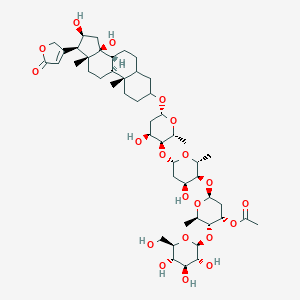

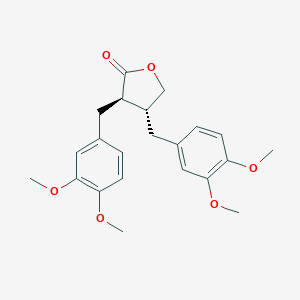

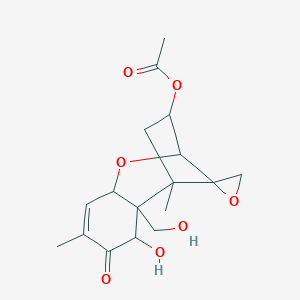

3-Acetyldeoxynivalenol is a mycotoxin belonging to the trichothecene family, produced by Fusarium species such as Fusarium graminearum and Fusarium culmorum. It is a derivative of deoxynivalenol, formed by the acetylation of deoxynivalenol at the C-3 position. This compound is commonly found in cereals and grains, including wheat, barley, and corn, and poses significant health risks to both humans and animals due to its toxic properties .

Mechanism of Action

Target of Action

3-Acetyl Deoxynivalenol (3-ADON) is a derivative of Deoxynivalenol (DON), which belongs to type B trichothecenes . These are secondary metabolites generated by various fungi, particularly by Fusarium species . The primary target of 3-ADON, like DON, is the ribosome . It binds to the 60S subunit of the ribosome , affecting protein synthesis.

Mode of Action

3-ADON interacts with its target, the ribosome, leading to alterations in protein synthesis . This interaction results in changes in the transcriptome, particularly affecting the glycerophospholipid metabolism pathway and phospholipase D signaling pathways .

Biochemical Pathways

The interaction of 3-ADON with the ribosome affects various biochemical pathways. The most significant impact is on the glycerophospholipid metabolism pathway . This leads to downregulation of several lipids, including PC (15:0/16:0), PC (16:1/18:3), PC (18:1/22:6), PC (16:0/16:0), PC (16:0/16:1), PC (16:1/18:1), PC (14:0/18:2), PE (14:0/16:0) and PE (18:1/18:3) .

Pharmacokinetics

It is known that 3-adon and other trichothecenes are rapidly absorbed following ingestion

Result of Action

The interaction of 3-ADON with the ribosome and the subsequent alterations in biochemical pathways lead to significant changes at the molecular and cellular levels. These changes include hepatic steatosis, which is associated with altered expression of genes related to lipid oxidation, lipogenesis, and lipolysis . The effects of 3-ADON on lipid metabolism in cells are mainly realized through the PC-PE cycle .

Action Environment

The action of 3-ADON can be influenced by various environmental factors. For instance, the production of 3-ADON by Fusarium species can be affected by temperature and pH . Furthermore, the enzyme 3-AC-DON oxidase, which degrades 3-ADON, requires metal ions as a cofactor . Therefore, the presence and concentration of these ions in the environment can influence the action and stability of 3-ADON.

Biochemical Analysis

Biochemical Properties

3-Acetyl Deoxynivalenol plays a role in biochemical reactions, particularly in the production of reactive oxygen species (ROS) and the induction of lipid peroxidation (LPO) in HepG2 cells . It interacts with enzymes and proteins within the cell, leading to changes in cellular function . The nature of these interactions is complex and involves a variety of biomolecular processes .

Cellular Effects

3-Acetyl Deoxynivalenol has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce oxidative stress in hepatocytes, affecting the expression of genes related to genome stability and regulating apoptotic signaling pathways .

Molecular Mechanism

The molecular mechanism of action of 3-Acetyl Deoxynivalenol involves its binding to the ribosome, inducing a ribotoxic stress leading to the activation of MAP kinases, cellular cell-cycle arrest, and apoptosis . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Acetyl Deoxynivalenol change over time. HepG2 cells exposed to different concentrations of the toxin show varying levels of ROS and LPO over 24, 48, and 72 hours . This indicates that the compound’s stability, degradation, and long-term effects on cellular function can vary depending on the conditions of the study .

Dosage Effects in Animal Models

The effects of 3-Acetyl Deoxynivalenol vary with different dosages in animal models. For instance, consumption of certain dosages of the compound has been shown to decrease feed intake, maternal body weight, and increase postnatal mortality in certain animal models .

Metabolic Pathways

3-Acetyl Deoxynivalenol is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it has been suggested that the compound can be metabolized through four pathways: conversion before entering the gastrointestinal tract, partial conversion within the gastrointestinal tract, complete conversion in the liver, and conversion in the kidneys .

Transport and Distribution

3-Acetyl Deoxynivalenol is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, which can affect its localization or accumulation

Subcellular Localization

The subcellular localization of 3-Acetyl Deoxynivalenol and its effects on activity or function are complex. It has been suggested that the compound and several enzymes required for its biosynthesis are co-localized to structures termed “toxisomes” within the cell . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyldeoxynivalenol involves the acetylation of deoxynivalenol. This can be achieved through the reaction of deoxynivalenol with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and requires careful control to avoid over-acetylation .

Industrial Production Methods: Industrial production of this compound is primarily achieved through the cultivation of Fusarium species on suitable substrates such as grains. The mycotoxin is then extracted and purified using techniques such as high-performance liquid chromatography combined with immunoaffinity clean-up .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyldeoxynivalenol undergoes various chemical reactions, including:

Hydrolysis: The acetyl group can be hydrolyzed to revert to deoxynivalenol.

Oxidation: It can undergo oxidation reactions, leading to the formation of more toxic derivatives.

Reduction: Reduction reactions can modify the epoxide group, altering its toxicity.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetyl group.

Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride can be employed.

Major Products Formed:

Hydrolysis: Deoxynivalenol.

Oxidation: Various oxidized derivatives with increased toxicity.

Reduction: Reduced forms of the compound with altered biological activity.

Scientific Research Applications

3-Acetyldeoxynivalenol has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of mycotoxins in food and feed.

Biology: Studied for its effects on cellular processes, including oxidative stress and lipid metabolism.

Medicine: Investigated for its potential role in causing diseases such as gastroenteritis and immunosuppression.

Industry: Monitored in the food and feed industry to ensure safety and compliance with regulatory standards

Comparison with Similar Compounds

15-Acetyldeoxynivalenol: Another acetylated derivative of deoxynivalenol, differing in the position of the acetyl group.

Comparison:

Toxicity: 3-Acetyldeoxynivalenol and 15-acetyldeoxynivalenol are generally more toxic than deoxynivalenol due to the presence of the acetyl group, which enhances their ability to penetrate cell membranes.

Chemical Properties: The acetylation at different positions (C-3 vs. C-15) results in variations in their chemical behavior and biological activity.

Applications: While all three compounds are used in research and industry, this compound is particularly noted for its role in studying oxidative stress and lipid metabolism

Properties

IUPAC Name |

[3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFIQZBYNGPCGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921817 | |

| Record name | 7,15-Dihydroxy-8-oxo-12,13-epoxytrichothec-9-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetyldeoxynivalenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50722-38-8, 115825-62-2 | |

| Record name | 3-Acetyldeoxynivalenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,15-Dihydroxy-8-oxo-12,13-epoxytrichothec-9-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetyldeoxynivalenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185.5 - 186 °C | |

| Record name | Acetyldeoxynivalenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 3-acetyldeoxynivalenol and why is it of concern?

A1: this compound (3-ADON) is a type B trichothecene mycotoxin, primarily produced by certain Fusarium species like Fusarium graminearum. It often contaminates cereal crops such as wheat and barley, posing a risk to human and animal health. []

Q2: How does 3-ADON exert its toxic effects?

A2: 3-ADON, like other trichothecenes, primarily targets actively dividing cells. It inhibits protein synthesis by binding to the ribosomes, disrupting crucial cellular processes. This leads to a range of adverse effects, particularly in the gastrointestinal tract, immune system, and rapidly dividing tissues. [, ]

Q3: What happens to 3-ADON once ingested?

A4: Research in broiler chickens and pigs revealed that 3-ADON is rapidly absorbed and undergoes nearly complete presystemic hydrolysis to DON. This suggests that a significant portion of the ingested 3-ADON might exert its effects as DON after being metabolized by the body. [, ]

Q4: How is 3-ADON detected and quantified in food and feed?

A4: Several analytical methods have been developed to detect and quantify 3-ADON in various matrices. These methods include:

- Gas Chromatography (GC): This technique involves separating 3-ADON from other sample components based on volatility. Detection can be achieved using electron capture detectors (ECD) or mass spectrometry (MS). []

- High-Performance Liquid Chromatography (HPLC): This method separates 3-ADON based on its chemical properties and utilizes various detectors, including diode array detectors (DAD) and MS. [, ]

- Enzyme-Linked Immunosorbent Assay (ELISA): This technique utilizes antibodies specific to 3-ADON for detection and quantification. It's a relatively rapid and cost-effective method, suitable for screening purposes. [, ]

Q5: What are the challenges in accurately measuring 3-ADON levels?

A5: Accurately measuring 3-ADON levels can be challenging due to factors like:

- Co-occurrence with other mycotoxins: 3-ADON often occurs alongside other mycotoxins, necessitating methods capable of simultaneously analyzing multiple compounds. [, , ]

Q6: What are the advantages of using stable isotope dilution analysis for 3-ADON quantification?

A6: Stable isotope dilution analysis (SIDA) offers several advantages for 3-ADON quantification, including:

- Reduced Matrix Effects: The use of an isotopically labeled analog of the analyte helps minimize matrix effects, enhancing the reliability of the results. [, ]

Q7: How is 3-ADON biosynthesized by Fusarium fungi?

A12: The biosynthesis of 3-ADON in Fusarium species involves a complex multi-step pathway starting with the precursor molecule, farnesyl pyrophosphate. This pathway includes several enzymatic reactions, including cyclization, oxidation, and acetylation steps. Studies using labeled precursors, such as [1-13C]acetate, have provided insights into the biosynthetic route and the key intermediates involved. [, , , , , ]

Q8: What is the role of isotrichodermin in 3-ADON biosynthesis?

A13: Isotrichodermin is a key intermediate in the biosynthetic pathway of 3-ADON. Studies have demonstrated that Fusarium culmorum can convert isotrichodermin to 3-ADON through a series of enzymatic steps involving hydroxylations, acetylations, and deacetylations. [, , ]

Q9: What factors influence 3-ADON production by Fusarium graminearum?

A9: Several factors have been identified that can influence 3-ADON production by Fusarium graminearum, including:

- Metal ions: Studies have shown that the presence of certain metal ions, such as Mg2+, Mn2+, Zn2+, and Fe2+, can either stimulate or inhibit 3-ADON production, depending on their concentration and the specific metal ion. [, ]

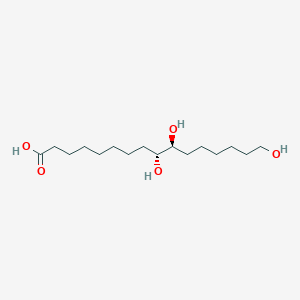

Q10: What is the chemical structure of 3-ADON?

A10: this compound (3-ADON) is a type B trichothecene mycotoxin. Its chemical structure consists of a core tetracyclic ring system, characteristic of trichothecenes, with an epoxide group at the 12,13-carbon positions. It has a hydroxyl group at C-15 and an acetyl group attached to the hydroxyl group at the C-3 position.

Q11: What is the molecular formula and weight of 3-ADON?

A11: The molecular formula of 3-ADON is C17H22O7, and its molecular weight is 338.36 g/mol.

Q12: What are the spectroscopic characteristics of 3-ADON?

A12: 3-ADON can be characterized by various spectroscopic techniques, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.